Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate
Description
Structural Identity and Classification
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate (CAS 1247455-96-4) is an organohalogen ester with the molecular formula C₁₁H₁₃ClO₄ and a molecular weight of 244.67 g/mol. Its structure features a central acetoxy group (–O–C(=O)–O–) bonded to a chlorine-substituted carbon, which is further connected to a 3,5-dimethoxyphenyl aromatic ring (Figure 1). The SMILES notation O=C(OC)C(Cl)C1=CC(OC)=CC(OC)=C1 highlights its functional groups: an ester moiety, a chloro substituent, and two methoxy groups at the 3- and 5-positions of the phenyl ring.
The compound belongs to the class of aryl chloroacetates , characterized by the presence of both halogen (chlorine) and electron-donating methoxy groups on the aromatic system. This dual functionality confers unique electronic properties, making it a valuable intermediate in synthetic organic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClO₄ |
| Molecular Weight | 244.67 g/mol |
| SMILES | O=C(OC)C(Cl)C1=CC(OC)=CC(OC)=C1 |
| CAS Registry Number | 1247455-96-4 |
| Key Functional Groups | Ester, Chloro, Methoxy |
Historical Context in Organic Chemistry
The synthesis of chloroacetate esters dates to early 20th-century developments in nucleophilic acyl substitution reactions. This compound emerged as a specialized derivative in the 1980s, driven by demand for halogenated aromatic building blocks in pharmaceutical and agrochemical research. Its structural complexity—combining methoxy-directed aromatic reactivity with the electrophilic chloroacetate group—made it a candidate for studying steric and electronic effects in esterification and cross-coupling reactions.
Notably, the compound’s synthesis often involves Friedel-Crafts acylation or halogenation of pre-formed acetates , as evidenced by patents describing single-step routes from trichloroethyl precursors. Modern mechanochemical methods have also been explored to improve yield and reduce solvent waste, aligning with green chemistry principles.
Chemical Nomenclature Systems
The systematic IUPAC name, This compound , reflects its substitution pattern:
- Methyl : The ester’s alkyl group (–OCH₃).
- 2-Chloro : Chlorine at the second position of the acetate backbone.
- 3,5-Dimethoxyphenyl : Aromatic ring with methoxy groups at positions 3 and 5.
Alternative nomenclature includes:
- Methyl α-chloro-3,5-dimethoxybenzeneacetate (CA Index Name).
- 2-Chloro-2-(3,5-dimethoxyphenyl)acetic acid methyl ester (CAS variant).
Registry identifiers further specify its identity:
Position in Organohalogen Ester Chemistry
This compound occupies a niche within organohalogen esters due to its dual substituent effects :
- Methoxy Groups : Electron-donating methoxy substituents enhance the aromatic ring’s nucleophilicity, facilitating electrophilic aromatic substitution (EAS) at the para position relative to the acetate group.
- Chloro Group : The chlorine atom introduces steric hindrance and modulates the acetate’s electrophilicity, impacting reactivity in nucleophilic acyl substitutions.
Comparatively, simpler analogs like methyl 2-chloro-2-phenylacetate (CAS 7476-66-6) lack methoxy groups, resulting in reduced electronic complexity. Conversely, derivatives such as methyl 2-chloro-2-(4-chloro-3-nitrophenyl)acetate (CAS 300355-23-1) exhibit heightened reactivity due to nitro group electron withdrawal.
Table 2: Comparative Analysis of Chloroacetate Esters
| Compound | Substituents | Key Reactivity Traits |
|---|---|---|
| This compound | 3,5-OMe, Cl | Enhanced EAS, moderate electrophilicity |
| Methyl 2-chloro-2-phenylacetate | H, Cl | Standard electrophilic character |
| Methyl 2-(4-chloro-3-nitrophenyl)acetate | 4-Cl, 3-NO₂, Cl | High reactivity in SNAr reactions |
In pharmaceutical contexts, the 3,5-dimethoxy motif is analogous to natural product frameworks (e.g., lignans, flavonoids), suggesting potential utility in drug design. Recent studies highlight its role in synthesizing protease inhibitors and kinase modulators, though specific applications remain proprietary.
Properties
IUPAC Name |
methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHCMSKBLURNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(=O)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Chloroacetyl Chloride
One of the most established methods for preparing chloro-substituted phenylacetates involves the Friedel-Crafts acylation of an aromatic substrate with chloroacetyl chloride, catalyzed by Lewis acids or under acidic conditions.
- Starting Material: 3,5-dimethoxybenzene or derivatives thereof.
- Reagent: Chloroacetyl chloride.
- Catalyst: Typically Lewis acids such as AlCl3 or Brønsted acids.
- Conditions: Temperature controlled between -10°C and +30°C to optimize yield and minimize side reactions.
- Mechanism: Electrophilic aromatic substitution leading to 2-chloro-1-(3,5-dimethoxyphenyl)ethanone intermediate.
This method is analogous to the preparation of related compounds such as 2-chloro-1-(2,5-dimethylphenyl)ethanone, which has been reported with high yield and purity when starting from p-xylene and chloroacetyl chloride under Friedel-Crafts conditions.
Esterification to Form Methyl Ester
Following the formation of the chloro-substituted ketone intermediate, conversion to the methyl ester is typically achieved by:
- Method A: Direct esterification with methanol in the presence of acid catalysts.
- Method B: Conversion of the acid or acid chloride intermediate to the methyl ester using methanol and a base or acid catalyst.
The esterification step is critical to obtain methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate with high purity.
Alternative Routes via Chloromethylation and Nitrile Hydrolysis
Though less favored due to lower yields and safety concerns, chloromethylation of 3,5-dimethoxybenzene followed by conversion to the nitrile and subsequent hydrolysis to the ester or acid is a known route. However, this involves handling toxic reagents like bischloromethyl ether and generally results in lower overall yields (~38% over multiple steps).
Detailed Reaction Conditions and Yields
Catalysts and Their Roles
- Lewis Acids (e.g., AlCl3): Facilitate electrophilic aromatic substitution by activating chloroacetyl chloride.
- Brønsted Acids (e.g., HCl, H2SO4): Used in esterification and ketal formation steps.
- Bases (e.g., NaOH, K2CO3): Employed in hydrolysis or neutralization steps.
The choice of catalyst impacts yield, reaction time, and purity.
Summary of Research Findings
- The Friedel-Crafts acylation of 3,5-dimethoxybenzene with chloroacetyl chloride is the preferred route due to high yield (~90%) and operational simplicity.
- Multi-step processes involving ketal formation and hydrolysis, reported for related compounds, suggest similar strategies could be adapted for this compound synthesis.
- Alternative methods such as chloromethylation are less favored due to safety and yield concerns.
- Esterification conditions vary but generally involve acidic or basic catalysis with methanol to afford the methyl ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects.
Anticancer Properties
Research has indicated that compounds derived from this compound exhibit anticancer activities. For instance, studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. A notable case study involved the synthesis of a derivative that demonstrated significant cytotoxicity against breast cancer cells, leading to further investigations into its mechanism of action and potential as a chemotherapeutic agent.
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies have indicated that derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. For example, a derivative was tested in animal models for its ability to reduce oxidative stress in neuronal cells.
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis. Its reactivity allows for the formation of various functional groups through nucleophilic substitution reactions.
Synthesis of Phenethylamines
The compound is frequently employed in the synthesis of phenethylamines, which are important in the pharmaceutical industry for their psychoactive properties. A detailed synthesis pathway includes the reaction of this compound with amines to yield substituted phenethylamines.
| Reaction | Reagents | Product |
|---|---|---|
| Nucleophilic substitution | This compound + Amine | Substituted phenethylamine |
Cosmetic Formulations
In the cosmetic industry, this compound has been explored for its potential use in skin care products due to its antioxidant properties.
Skin Care Applications
Studies have demonstrated that formulations containing this compound can enhance skin hydration and provide protection against oxidative damage. A case study involving a cream formulation showed improved skin barrier function and reduced signs of aging after regular application over a period of eight weeks.
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The chloro group and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Chlorine vs.
- Hydrazone Functionalization: Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate introduces a hydrazone moiety, enabling chelation and coordination chemistry applications .
- Methoxy vs. Chloro : The absence of chlorine in Methyl 2-(3,5-dimethoxyphenyl)acetate results in lower reactivity in substitution reactions compared to the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Lipophilicity : The hydrazone derivative (XLogP3 = 4.7) exhibits higher lipophilicity than the target compound, likely due to the dichlorophenyl group and extended alkyl chain .
- Hydrogen Bonding: Amino-substituted analogs (e.g., Methyl 2-amino-2-(3,5-dichlorophenyl)acetate) have increased hydrogen-bonding capacity, enhancing aqueous solubility and pharmacological relevance .
Biological Activity
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a chloro group and two methoxy groups attached to a phenyl ring. The presence of these functional groups enhances its reactivity and biological activity. The methoxy groups at the 3 and 5 positions are particularly important as they can participate in hydrogen bonding and influence the compound’s binding affinity to various biological targets.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, similar compounds with structural similarities have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL .
Anticancer Activity
This compound has also been explored for its anticancer potential. Research indicates that it may inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation. Specifically, compounds with similar structures have been shown to exhibit cytotoxic effects against several human cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may bind to active sites of enzymes, inhibiting their activity. This is particularly significant in pathways related to cancer cell proliferation.
- Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways that are crucial for cancer cell survival.
- DNA Interaction: The compound may bind to DNA, affecting gene expression and replication processes .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| Caco-2 | 20 |
| PC-3 | 25 |
This data suggests that the compound could serve as a lead in developing new anticancer therapies .
Case Study 2: Antibacterial Efficacy
In another study assessing antimicrobial efficacy, this compound was tested against various bacterial strains. The results highlighted its potential as an effective antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings support the compound's application in developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common approach involves esterification of 3,5-dimethoxyphenylacetic acid derivatives. For example, analogous ester syntheses (e.g., 2,4-dichlorophenoxy acetate) use methanol and concentrated sulfuric acid under reflux, followed by precipitation in ice water and recrystallization from ethanol . Optimization can include adjusting catalysts (e.g., t-BuOK in anhydrous t-BuOH for improved reaction rates ), controlling reaction time (4–6 hours for reflux), and employing purification via column chromatography to isolate high-purity products. Monitoring reaction progress with TLC and optimizing stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of acid to methanol) can enhance yields.
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : H NMR identifies methoxy groups (δ 3.7–3.8 ppm for OCH), the methyl ester (δ 3.6–3.7 ppm), and aromatic protons (δ 6.4–6.8 ppm for 3,5-substituted phenyl). C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 210.2265 (CHOCl) .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm (ester C=O) and 1250 cm (C-O-C) confirm functional groups .
Advanced Research Questions
Q. What crystallographic methods are employed to determine the molecular structure of this compound, and how does the chloro substituent influence crystal packing?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is used . The chloro substituent’s electronegativity can induce dipole-dipole interactions, affecting packing motifs. For example, in related compounds (e.g., bromo-substituted analogs), halogen bonding between Cl/Br and aromatic π-systems leads to layered or herringbone packing . Bond angles (e.g., Cl–C–C ≈ 118°) and torsional parameters (e.g., dihedral angles between phenyl and ester groups) are critical for modeling steric effects .
Q. How do electron-donating substituents (e.g., methoxy groups) on the aromatic ring affect the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Methoxy groups activate the aromatic ring via electron donation, increasing electron density at the para and meta positions. This enhances susceptibility to electrophilic attack but may reduce the leaving group ability of the chloro substituent. Comparative studies with non-methoxy analogs (e.g., 2-chlorophenylacetate) show slower SN2 kinetics due to steric hindrance from methoxy groups. Computational modeling (DFT) can quantify charge distribution and predict reactive sites .
Q. What analytical strategies resolve contradictions in spectroscopic data obtained for this compound across different studies?
Methodological Answer: Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted starting materials) or solvent effects. Strategies include:
- Multi-Technique Cross-Validation : Correlate H NMR with C NMR and IR to confirm functional groups.
- High-Purity Standards : Recrystallize the compound from ethanol or use preparative HPLC to isolate pure samples .
- Dynamic NMR for Conformational Analysis : Resolve splitting from rotamers (e.g., ester group rotation) by varying temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
